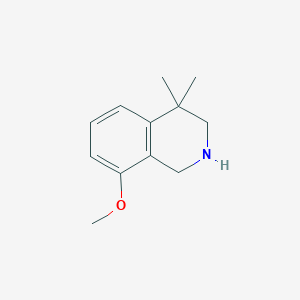![molecular formula C17H29BO2 B13893796 4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane CAS No. 859219-57-1](/img/structure/B13893796.png)
4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane is a boron-containing compound with a unique spiro structure. This compound is characterized by its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane typically involves the reaction of spiro[5.5]undecane derivatives with boronic acids or boronates under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or nickel to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-oxygen bond to a boron-hydrogen bond.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spiro structure .
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted spiro compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it a versatile ligand in coordination chemistry. The spiro structure provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spiro structure but lack the boron-containing dioxaborolane moiety.
Boronic acids and boronates: These compounds contain boron-oxygen bonds but do not have the spiro structure.
Uniqueness
4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane is unique due to its combination of a spiro structure and a boron-containing dioxaborolane moiety. This dual functionality provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
859219-57-1 |
|---|---|
Molekularformel |
C17H29BO2 |
Molekulargewicht |
276.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-spiro[5.5]undec-3-en-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)14-8-12-17(13-9-14)10-6-5-7-11-17/h8H,5-7,9-13H2,1-4H3 |
InChI-Schlüssel |
USOMXWBWSIQCNR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCCC3)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


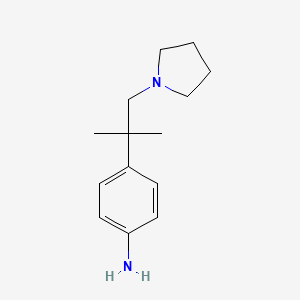
![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)
![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
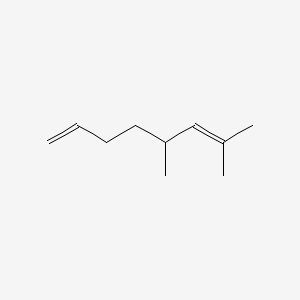
![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)
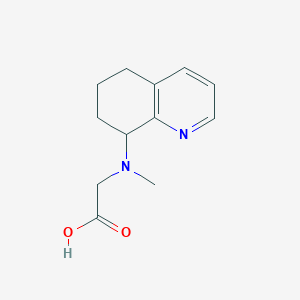
![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
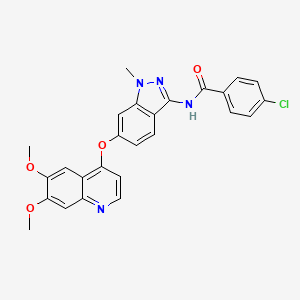
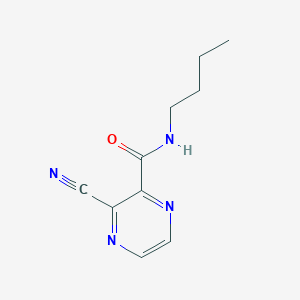
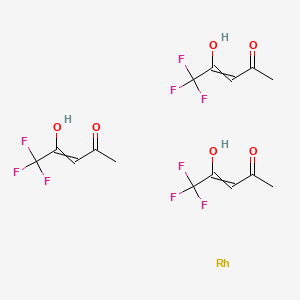
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
